

An In-Depth Technical Guide to the Downstream Signaling Pathways of UM-164

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Compound of Interest

Compound Name: UM-164

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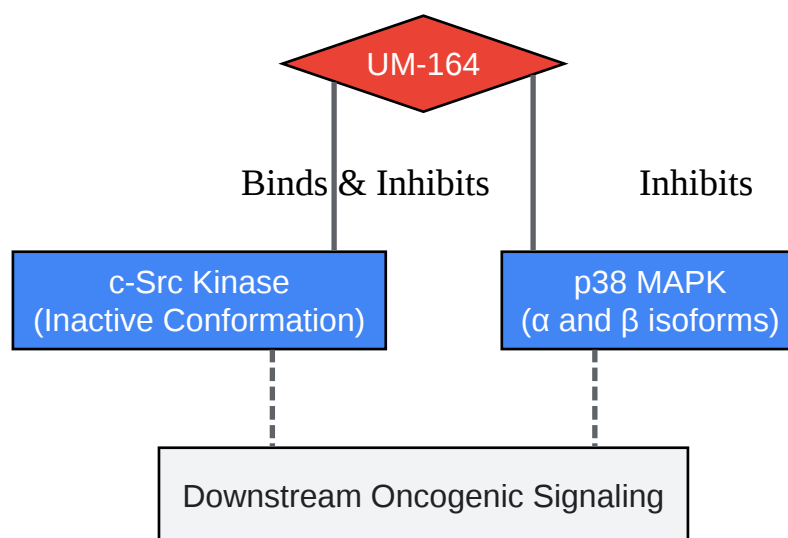
For Researchers, Scientists, and Drug Development Professionals

Abstract: **UM-164** is a novel, potent small molecule inhibitor engineered to dually target c-Src and p38 mitogen-activated protein kinase (MAPK).[1][2][3] Unlike many kinase inhibitors that target the active kinase conformation, **UM-164** uniquely binds to the inactive "DFG-out" conformation of c-Src, leading to a distinct pharmacological profile.[1][2][4] This dual-action mechanism disrupts multiple oncogenic signaling cascades crucial for tumor progression, cell proliferation, motility, and invasion. This guide provides a comprehensive overview of the core downstream signaling pathways modulated by **UM-164**, presents key quantitative data, details relevant experimental protocols, and visualizes the molecular interactions and workflows. The primary applications explored are in triple-negative breast cancer (TNBC) and glioma, where **UM-164** has shown significant preclinical efficacy.[5]

Core Mechanism of Action

UM-164 functions as a dual inhibitor, concurrently targeting two key kinase families implicated in cancer: Src and p38.[6][2] Kinome-wide profiling has confirmed the potent and specific inhibition of these two families.[6][2] The combination of inhibiting both c-Src and p38 has been demonstrated to be superior to the mono-inhibition of either kinase alone, suggesting a synergistic anti-tumor effect.[6][1][2]

A defining feature of **UM-164** is its ability to bind and stabilize an inactive conformation of c-Src.[6][1] This not only blocks the kinase's catalytic activity but also alters its non-catalytic functions by inducing a conformational change that disrupts its normal subcellular localization.[6][1][2][4]



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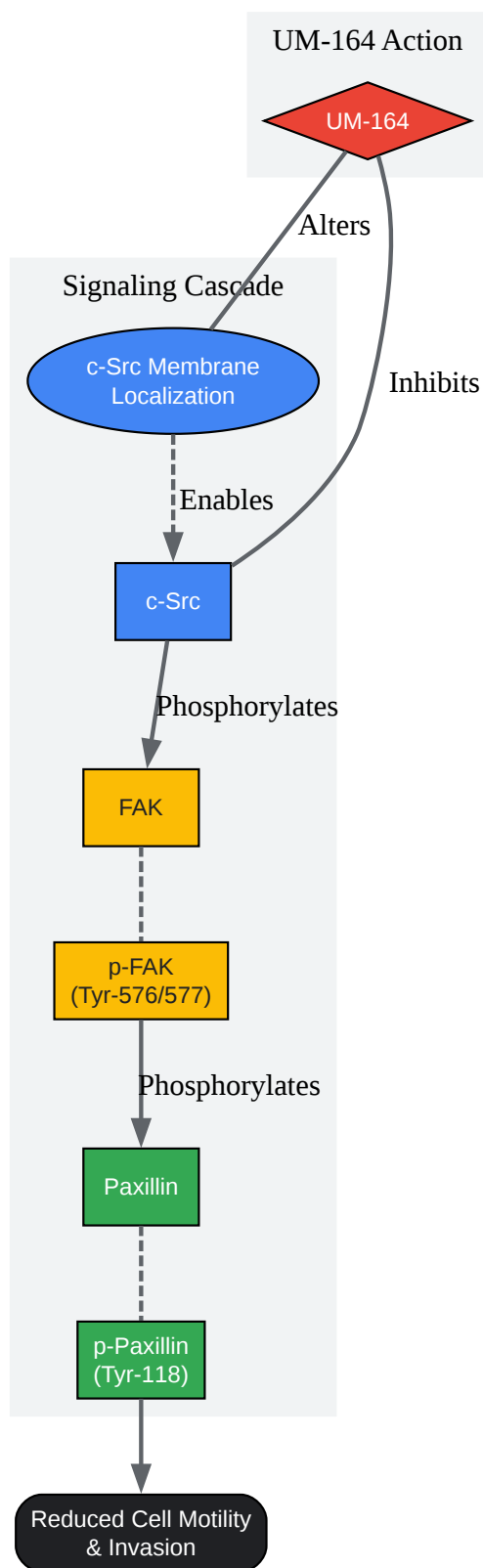
Caption: Core mechanism of **UM-164** as a dual inhibitor of c-Src and p38 MAPK.

Key Downstream Signaling Pathways

The c-Src/Focal Adhesion Kinase (FAK) Axis

The c-Src/FAK signaling axis is a central regulator of cell motility and invasion. Upon activation, c-Src phosphorylates and activates FAK, which in turn phosphorylates other substrates like paxillin, leading to focal adhesion turnover and enhanced cell migration.

UM-164 potently disrupts this pathway. Treatment with **UM-164** leads to a dose-dependent decrease in the phosphorylation of FAK at Tyr-576/577 and Paxillin at Tyr-118.[7] Furthermore, by binding to the inactive conformation of c-Src, **UM-164** alters its localization from the cell membrane to cytoplasmic punctate structures, further impairing its ability to engage with its downstream targets at focal adhesions.[4] This combined action results in a significant suppression of both cell motility and invasion in cancer cells.[7]



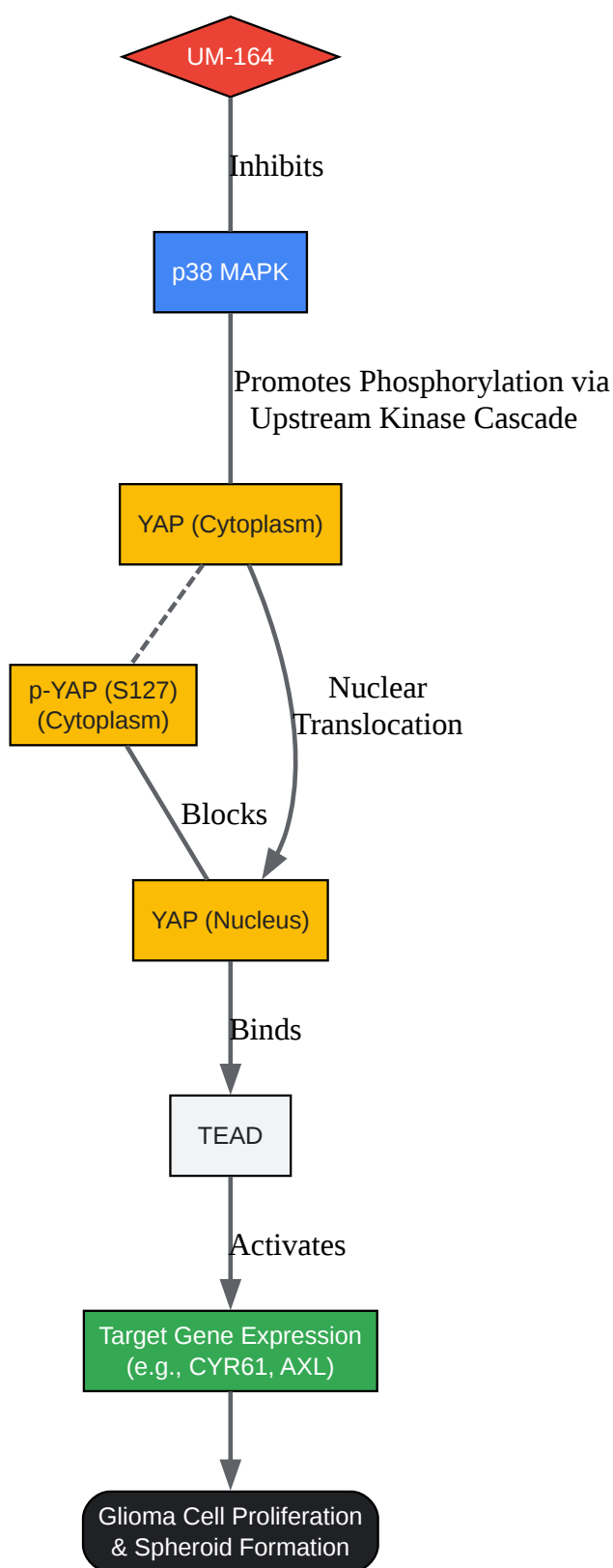
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Caption: **UM-164** inhibits the c-Src/FAK pathway, reducing cell motility.

The Hippo-YAP Pathway in Glioma

In glioma, **UM-164** exerts significant anti-proliferative effects by modulating the Hippo-YAP signaling pathway.^{[8][3]} YAP is a transcriptional co-activator that, when active, translocates to the nucleus and promotes the expression of genes involved in cell proliferation and survival, such as CYR61 and AXL.^{[8][3]}

Treatment with **UM-164** leads to the phosphorylation of YAP at serine 127 (S127), which causes it to be sequestered in the cytoplasm and functionally inactivated.^[8] This prevents the transcription of its target genes, ultimately leading to G1 phase cell cycle arrest and a potent suppression of glioma cell proliferation.^[8] Intriguingly, studies suggest that this effect on YAP is more dependent on **UM-164**'s inhibition of p38 MAPK than its effect on c-Src.^[8]



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Caption: **UM-164** inhibits glioma growth via the p38/Hippo-YAP pathway.

Indirect Effects on Growth Factor Signaling

In addition to its primary targets, **UM-164** also efficiently reduces the activation of key downstream nodes in growth factor signaling pathways. This includes reduced phosphorylation of the Epidermal Growth Factor Receptor (EGFR) at Tyr-845 and Tyr-1068, as well as decreased activation of AKT and ERK1/2.^[9] These molecules are not direct targets of **UM-164**, indicating that their inhibition is a downstream consequence of disrupting the c-Src and/or p38 signaling hubs.

Quantitative Data Summary

The efficacy of **UM-164** has been quantified across various assays and cell lines. The following tables summarize the key inhibitory and anti-proliferative concentrations.

Table 1: Kinase Binding and Inhibitory Concentrations

Parameter	Target/Process	Value	Cell Line(s)	Reference(s)
Binding Constant (Kd)	c-Src	2.7 nM	N/A (Biochemical)	[9]
IC50	Cell Motility & Invasion	~50 nM	MDA-MB-231, SUM 149	[9]

| Effective Concentration| p38 MAPK Phosphorylation | 50 nM (Complete Abolition) | SUM 149 |
[1][9] |

Table 2: Anti-proliferative Activity (IC50 / GI50 Values)

Cancer Type	Cell Line	24h	48h	72h	Reference(s)
TNBC (Average GI50)	Various	-	160 nM	-	[9]
Glioma (IC50)	LN229	10.07 μ M	6.20 μ M	3.81 μ M	[8][10]
Glioma (IC50)	SF539	3.75 μ M	2.68 μ M	1.23 μ M	[8][10]

| Glioma (IC50) | GBM1492 (Primary) | ~10 μ M | - | - | [8] |

Table 3: G1 Phase Cell Cycle Arrest in Glioma Cells (at 50 / 100 nM **UM-164**)

Cell Line	Control (% in G1)	50 nM UM-164 (% in G1)	100 nM UM-164 (% in G1)	Reference(s)
LN229	64.95%	71.44%	75.79%	[8]

| SF539 | 51.64% | 60.80% | 66.68% | [8] |

Key Experimental Protocols

Western Blot Analysis of Protein Phosphorylation

This protocol is used to determine the phosphorylation status of key proteins like Src, FAK, Paxillin, p38, and YAP following **UM-164** treatment.

- **Cell Culture and Treatment:** Plate cells (e.g., SUM 149, LN229) and allow them to adhere overnight. Treat cells with increasing concentrations of **UM-164** (e.g., 0, 10, 50, 100 nM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
- **Cell Lysis:** Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

- **Protein Quantification:** Determine the protein concentration of the whole-cell lysates using a BCA assay.
- **SDS-PAGE:** Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF membrane.
- **Blocking:** Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).
- **Antibody Incubation:** Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-p-FAK Tyr-576/577, anti-total FAK, anti-p-YAP S127) overnight at 4°C.
- **Washing and Secondary Antibody:** Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
- **Analysis:** Quantify band intensity and normalize phosphorylated protein levels to total protein levels.



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